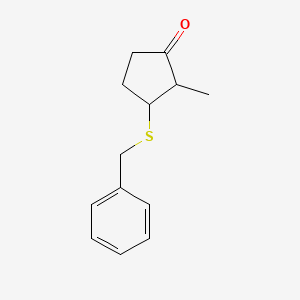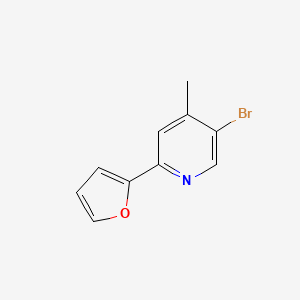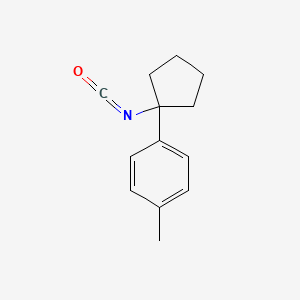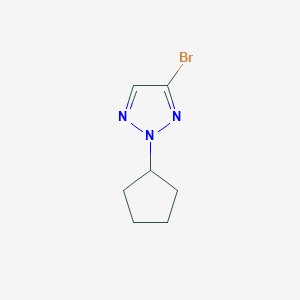![molecular formula C7H6ClN5O B13238137 1-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-chloroethan-1-one](/img/structure/B13238137.png)
1-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-chloroethan-1-one is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer treatment .
Méthodes De Préparation
The synthesis of 1-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-chloroethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by reacting appropriate starting materials under specific conditions to form the core structure.
Introduction of the amino group: The amino group is introduced through a substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
1-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-chloroethan-1-one undergoes various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization reactions: Under certain conditions, the compound can undergo cyclization to form more complex structures.
Common reagents used in these reactions include bases, acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-chloroethan-1-one involves its interaction with specific molecular targets. One of the primary targets is CDK2, a cyclin-dependent kinase involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism makes it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
1-{4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl}-2-chloroethan-1-one can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-amino-1H-pyrazolo[3,4-d]pyrimidine: Another compound with similar biological activity but different substituents.
3-(4-amino-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol: A phenylpyrazole derivative with distinct chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts unique biological activities and chemical reactivity.
Propriétés
Formule moléculaire |
C7H6ClN5O |
|---|---|
Poids moléculaire |
211.61 g/mol |
Nom IUPAC |
1-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C7H6ClN5O/c8-1-5(14)13-7-4(2-12-13)6(9)10-3-11-7/h2-3H,1H2,(H2,9,10,11) |
Clé InChI |
FXDFOXPRJDXCAY-UHFFFAOYSA-N |
SMILES canonique |
C1=NN(C2=NC=NC(=C21)N)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-amine](/img/structure/B13238061.png)
![3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13238069.png)
![2-Methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13238074.png)



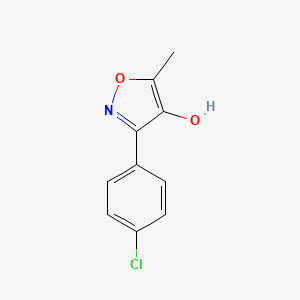
![5-Bromo-4-chloro-2-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13238116.png)
